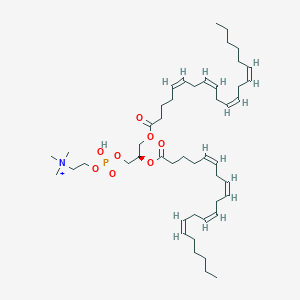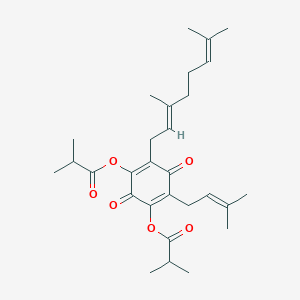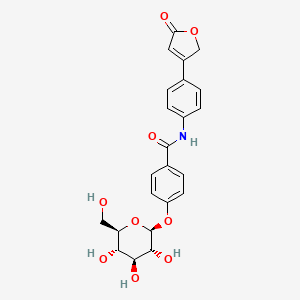
IP 24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IP 24 is a complex organic compound that features a combination of furan, phenyl, and glucopyranosyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of IP 24 typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by its attachment to a phenyl group. The glucopyranosyl group is then introduced through glycosylation reactions. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
IP 24 can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl group in the furan ring.
Substitution: The phenyl and glucopyranosyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of IP 24 involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
IP 24: shares similarities with other glucopyranosyl derivatives and furan-containing compounds.
Differences: The unique combination of furan, phenyl, and glucopyranosyl groups in this compound may confer distinct properties compared to other similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may result in unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
58789-94-9 |
|---|---|
Formule moléculaire |
C23H23NO9 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
N-[4-(5-oxo-2H-furan-3-yl)phenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzamide |
InChI |
InChI=1S/C23H23NO9/c25-10-17-19(27)20(28)21(29)23(33-17)32-16-7-3-13(4-8-16)22(30)24-15-5-1-12(2-6-15)14-9-18(26)31-11-14/h1-9,17,19-21,23,25,27-29H,10-11H2,(H,24,30)/t17-,19-,20+,21-,23-/m1/s1 |
Clé InChI |
LIOKFWILDPMTCZ-OXUVVOBNSA-N |
SMILES |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
SMILES isomérique |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
C1C(=CC(=O)O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
| 58789-94-9 | |
Synonymes |
IP 24 IP-24 N-(4-(2,5-dihydro-5-oxo-3-furanyl)phenyl)-4-(beta-D-glucopyranosyloxy)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


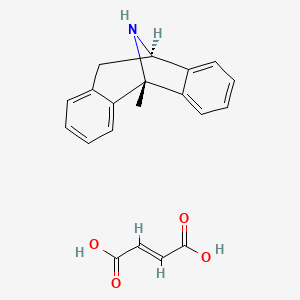
![N-[(E)-(2-methoxyphenyl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide](/img/structure/B1239450.png)
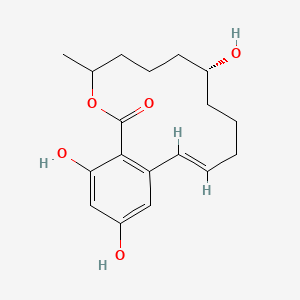
![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)
![N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide](/img/structure/B1239455.png)
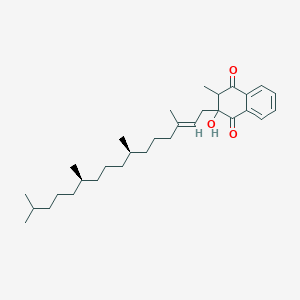
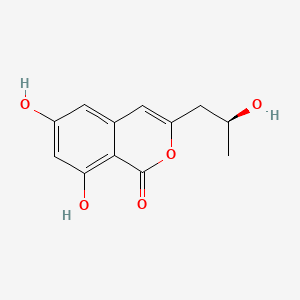
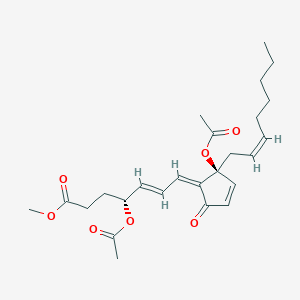
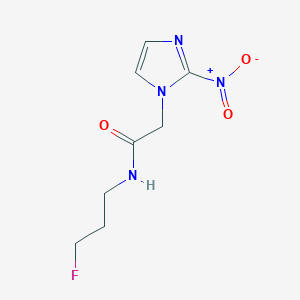
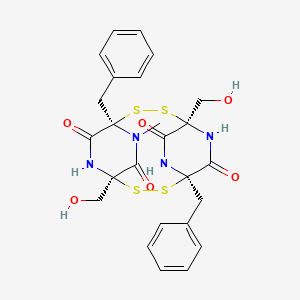
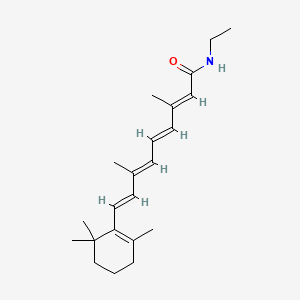
![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)
